An In-depth Technical Guide to the Chemical Properties of 5,7-Difluoroindole
An In-depth Technical Guide to the Chemical Properties of 5,7-Difluoroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoroindole is a halogenated derivative of the indole heterocyclic system, a prominent scaffold in numerous biologically active compounds. The strategic placement of fluorine atoms at the 5th and 7th positions of the indole ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and drug discovery. The introduction of fluorine can enhance binding affinity to target proteins, improve bioavailability, and increase resistance to metabolic degradation, thereby offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the known chemical properties of 5,7-Difluoroindole, including its physical characteristics, spectral data, and reactivity. It also outlines general synthetic strategies and discusses its potential applications in pharmaceutical research.
Core Chemical and Physical Properties
5,7-Difluoro-1H-indole, identified by the CAS number 301856-25-7, is a light yellow liquid at standard conditions.[1][2] Its fundamental properties are summarized in the table below. The presence of two fluorine atoms increases its molecular weight and density compared to unsubstituted indole. The high boiling point suggests strong intermolecular interactions.
| Property | Value | Source |
| CAS Number | 301856-25-7 | [1][2][3][4] |
| Molecular Formula | C₈H₅F₂N | [1][3][4] |
| Molecular Weight | 153.13 g/mol | [1][3][4] |
| Appearance | Light yellow liquid | [1][2] |
| Density | ~1.4 g/cm³ | [1][2] |
| Boiling Point | 253.2 ± 20.0 °C at 760 mmHg | [1][2] |
| Flash Point | 106.9 ± 21.8 °C | [1] |
| Refractive Index | 1.616 | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the difluoroindole core. The carbons directly attached to the fluorine atoms (C-5 and C-7) will exhibit large one-bond C-F coupling constants.
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¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and is expected to show two distinct signals for the fluorine atoms at the 5- and 7-positions, with their chemical shifts being indicative of the electronic environment of the indole ring.
Mass Spectrometry (MS)
The mass spectrum of 5,7-Difluoro-1H-indole is expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavages of the indole ring.
Synthesis and Reactivity
The synthesis of 5,7-Difluoro-1H-indole is not extensively detailed in publicly available literature. However, its preparation can be envisioned through established methods for indole synthesis, adapted for fluorinated precursors.
Potential Synthetic Routes
Two of the most prominent methods for indole synthesis are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6][7][8][9] For the synthesis of 5,7-Difluoro-1H-indole, the logical starting material would be (2,4-difluorophenyl)hydrazine, which would react with a suitable carbonyl compound, followed by cyclization.
Figure 1: Conceptual workflow for the Fischer indole synthesis of 5,7-Difluoroindole.
Leimgruber-Batcho Indole Synthesis: This two-step procedure is a widely used industrial method.[10][11][12] It begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. To synthesize 5,7-Difluoro-1H-indole via this route, a plausible starting material would be 2,4-difluoro-6-nitrotoluene.
Figure 2: Conceptual workflow for the Leimgruber-Batcho synthesis of 5,7-Difluoroindole.
Reactivity
The electron-withdrawing nature of the two fluorine atoms is expected to decrease the electron density of the indole ring, thereby influencing its reactivity. The pyrrole ring, while still electron-rich compared to the benzene ring, will be less susceptible to electrophilic substitution than unsubstituted indole. Conversely, the benzene ring will be more activated towards nucleophilic aromatic substitution, although such reactions are generally challenging on the indole nucleus. The N-H proton will retain its acidic character, allowing for N-alkylation or N-acylation reactions.
Applications in Drug Development
The primary utility of 5,7-Difluoroindole lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] The fluorine substituents can impart several desirable properties to a drug candidate:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life.[1]
-
Bioavailability: The increased lipophilicity imparted by fluorine can enhance membrane permeability and absorption.[1]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved potency and selectivity.
Derivatives of fluorinated indoles have been investigated for a range of biological activities, including as antifungal, anti-inflammatory, and anticancer agents.[1]
Experimental Protocols
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of (2,4-difluorophenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of an appropriate aldehyde or ketone (e.g., pyruvic acid or a protected acetaldehyde derivative). The reaction mixture is typically stirred at room temperature until the formation of the hydrazone is complete, as monitored by thin-layer chromatography (TLC).
-
Cyclization: The crude hydrazone is then subjected to acidic conditions to induce cyclization. This can be achieved by heating the hydrazone in the presence of a strong acid such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 5,7-Difluoroindole is then purified by column chromatography or distillation.
General Protocol for Leimgruber-Batcho Indole Synthesis
-
Enamine Formation: A solution of 2,4-difluoro-6-nitrotoluene in a high-boiling solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of an amine like pyrrolidine. The mixture is heated to a high temperature to drive the formation of the corresponding enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reduction conditions to simultaneously reduce the nitro group and effect cyclization. Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C), iron powder in acetic acid, or sodium dithionite.
-
Work-up and Purification: Following the reduction, the reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then worked up by extraction with an organic solvent. The crude product is purified by column chromatography or distillation to yield 5,7-Difluoroindole.
Safety and Handling
As with all chemicals, 5,7-Difluoroindole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not widely available, and it should be treated as a potentially hazardous substance.
Conclusion
5,7-Difluoroindole is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its unique physicochemical properties, imparted by the two fluorine atoms, make it an attractive building block for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. While detailed experimental data and specific synthetic protocols are not extensively documented in the public domain, its synthesis can be approached through well-established methodologies for indole formation. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
